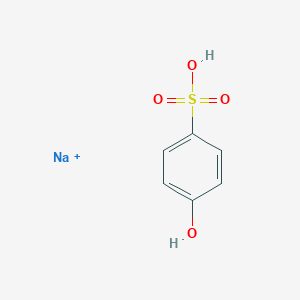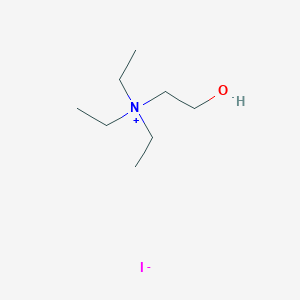
2,5-二甲基吡啶
描述
2,5-Dimethylpyridine is a derivative of the pyridine molecule, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The 2,5-dimethylpyridine structure implies that two methyl groups are attached to the pyridine ring at the 2nd and 5th positions. This compound is related to various chemical reactions and possesses unique physical and chemical properties that make it of interest in different areas of chemical research.
Synthesis Analysis
The synthesis of compounds related to 2,5-dimethylpyridine often involves catalytic hydrogenation and selective methylation processes. For instance, the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, a model compound for studying reactions of 5-methyl tetrahydrofolate, includes anaerobic alkaline hydrolysis, catalytic hydrogenation, and selective methylation at N-5 with formaldehyde in the presence of KBH4 . Another related compound, 3,5-bis(2,5-dimethylphenyl)pyridine, was synthesized via a Pd(0) catalyzed cross-coupling reaction .
Molecular Structure Analysis
The molecular structure of compounds containing the pyridine ring can be quite complex. For example, the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate shows a dimeric structure with a row of five fused rings, including two terminal pyridine rings . The indium atoms in this compound are 5-coordinate and adopt a distorted trigonal bipyramidal geometry . Similarly, the structure of 3,5-bis(2,5-dimethylphenyl)pyridine was characterized by XRD and spectroscopic techniques, and the data were in good agreement with theoretical calculations .
Chemical Reactions Analysis
2,5-Dimethylpyridine derivatives participate in various chemical reactions. For instance, the reaction of 2,5-diethynylpyridine with dimesitylborane resulted in an unexpected tris-hydroboration product . The behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine was investigated, leading to the formation of a n–σ* complex with molecular iodine . These reactions highlight the reactivity of pyridine derivatives and their potential in forming novel compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dimethylpyridine derivatives can vary widely. For example, a series of 6-substituted-2,4-dimethyl-3-pyridinols exhibited interesting antioxidant properties and were indefinitely stable to air oxidation . The basicities of these pyridinols approached physiological pH with increasing electron density in the ring . The bioactive characteristics of 3,5-bis(2,5-dimethylphenyl)pyridine were confirmed experimentally, indicating that the molecule is biologically active . The crystal structures of 2,6-dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine revealed aromatic face-to-face pi-stacking in the solid state .
科学研究应用
1. Flow Synthesis of 2-Methylpyridines
- Application Summary: 2-Methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Methods of Application: The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results: The method resulted in very good yields of 2-methylpyridines that were suitable for further use without additional work-up or purification . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
2. Biological Evaluation and Molecular Docking Studies
- Application Summary: Biological evaluation of twelve different Schiff base derivatives of N - (2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine- 3-carboxamide was conducted . Their in vitro anti-COX-1/COX-2, antioxidant and anticancer activities were studied .
- Methods of Application: The study involved in vitro testing of the compounds for their anti-COX-1/COX-2, antioxidant and anticancer activities . Molecular docking studies were also performed to understand the binding interaction of compounds in the active site of cyclooxygenases .
- Results: Compounds PS18 and PS33 showed significant inhibitory activity on COX-1 at lower concentrations compared to meloxicam and piroxicam . Lower molar concentrations of these compounds inhibit the growth of cancer cells while not inhibiting the healthy cells .
3. In-situ H2 Reduction and Moderate Oxidation
- Application Summary: An optimal Ru/RuOx ratio for the catalyst was identified, and the highest 3,5-dimethylpyridine conversion was obtained for the Ru/C-i1 catalyst prepared by in-situ H2 reduction and moderate oxidation (oxidized at 100 °C) .
- Methods of Application: The study involved the preparation of a Ru/C-i1 catalyst by in-situ H2 reduction and moderate oxidation .
- Results: The results showed that there existed an optimal Ru/RuOx ratio for the catalyst, and the highest 3,5-dimethylpyridine conversion was obtained for the Ru/C-i1 catalyst .
4. Gas Phase Methylation
- Application Summary: The gas phase methylation of pyridine with CO-H2 or CO2-H2 was performed over a nickel catalyst, producing both 2-picoline (2-methylpyridine) and 2,6-lutidine (2,6-dimethylpyridine) in low conversions and low yields .
- Methods of Application: The reactions were carried out in the gas phase over a nickel catalyst .
5. Thermochemistry Data Analysis
- Application Summary: The thermochemical properties of 2,5-Dimethylpyridine were studied .
- Methods of Application: The study involved the analysis of gas phase thermochemistry data .
- Results: The results provided valuable information about the thermochemical properties of 2,5-Dimethylpyridine .
6. Biomarker for Tea Consumption
- Application Summary: 2,5-Dimethylpyridine can be found in tea, which makes it a potential biomarker for the consumption of this food product .
- Methods of Application: The presence of 2,5-Dimethylpyridine in tea was identified through metabolomics studies .
- Results: The results suggested that 2,5-Dimethylpyridine could potentially be used as a biomarker for tea consumption .
7. Gas Phase Thermochemistry Data
- Application Summary: The thermochemical properties of 2,5-Dimethylpyridine were studied .
- Methods of Application: The study involved the analysis of gas phase thermochemistry data .
- Results: The results provided valuable information about the thermochemical properties of 2,5-Dimethylpyridine .
8. Biomarker for Tea Consumption
- Application Summary: 2,5-Dimethylpyridine can be found in tea, which makes it a potential biomarker for the consumption of this food product .
- Methods of Application: The presence of 2,5-Dimethylpyridine in tea was identified through metabolomics studies .
- Results: The results suggested that 2,5-Dimethylpyridine could potentially be used as a biomarker for tea consumption .
9. Gas Phase Methylation
- Application Summary: The gas phase methylation of pyridine with CO-H2 or CO2-H2 was performed over a nickel catalyst, producing both 2-picoline (2-methylpyridine) and 2,6-lutidine (2,6-dimethylpyridine) in low conversions and low yields .
- Methods of Application: The reactions were carried out in the gas phase over a nickel catalyst .
安全和危害
未来方向
属性
IUPAC Name |
2,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-4-7(2)8-5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKFPIODWVPXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060436 | |
| Record name | 2,5-Dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid; [Jubilant Life Sciences MSDS], Liquid | |
| Record name | 2,5-Dimethylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17026 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,5-Dimethylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0302386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
3.36 [mmHg] | |
| Record name | 2,5-Dimethylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17026 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,5-Dimethylpyridine | |
CAS RN |
589-93-5 | |
| Record name | 2,5-Dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Lutidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIMETHYLPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-LUTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L09RM76RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















